Molecular Weight and Formula Differentiation for Accurate Stock Preparation and SAR Analysis
The target compound exhibits a unique molecular weight and formula compared to a close analog that shares the bromo and methylsulfonyl groups but lacks the ortho-fluoro substituent. Specifically, 1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine (C11H14BrFN2O2S) has a molecular weight of 337.21 g/mol, whereas 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine (C11H15BrN2O2S) has a molecular weight of 319.22 g/mol . This quantifiable difference is crucial for precise molar calculations in in vitro assays and for confirming correct compound identity by mass spectrometry.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 337.21 g/mol (C11H14BrFN2O2S) |
| Comparator Or Baseline | 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine (CAS 849035-69-4): 319.22 g/mol (C11H15BrN2O2S) |
| Quantified Difference | 17.99 g/mol |
| Conditions | Calculated from molecular formula; relevant for all in vitro and analytical applications. |
Why This Matters
A significant molecular weight difference prevents interchangeability in assays requiring exact molarity and validates compound identity in quality control.
